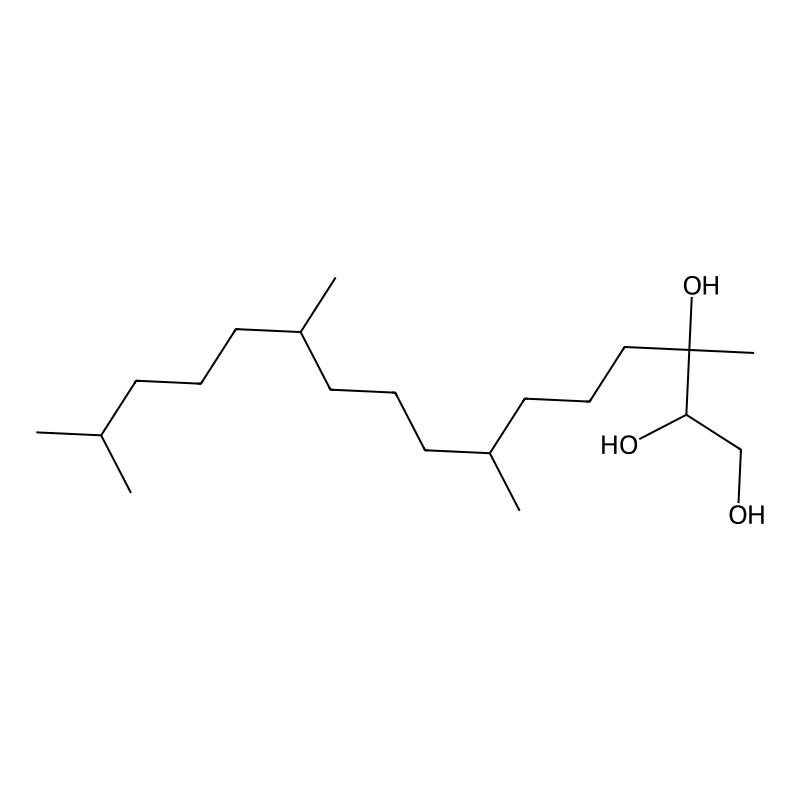

Phytantriol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Phytantriol lyotropic liquid crystal phases

Phytantriol LLC Phases and Characteristics

This compound (PHYT) is an amphiphilic lipid that self-assembles into various lyotropic liquid crystalline phases upon hydration. The specific structure formed is highly dependent on water content [1].

| Phase Type | Typical Water Content (wt%) | Structure/Space Group | Key Features and Applications |

|---|---|---|---|

| LII (Inverse Micellar) | ~6-14% | Isotropic micellar arrangement | Forms at low hydration; less commonly used for drug encapsulation [1]. |

| QIIG (Inverse Bicontinuous Cubic) | ~14-25% | Ia3d (Gyroid) | 3D network of lipid bilayers separating two interwoven water channels. High interfacial area [1]. |

| QIID (Inverse Bicontinuous Cubic) | ~25-30% | Pn3m (Diamond) | Similar 3D bicontinuous structure; different symmetry than the Gyroid phase. Can swell more with water [1]. |

| Lα (Lamellar) | >~30% | Planar lipid bilayers | Layered structure; can form at high water content or with additives [2] [1]. |

Note on Swelling: The lattice parameter (a measure of unit cell size) of the cubic phases can be significantly influenced by the solvent. For instance, the Ia3d cubic phase in a 25 wt% MImOF-75 wt% water mixture swelled to 100–140 Å, compared to only 86–100 Å in pure water [2].

Experimental Protocols for Characterization

Here are methodologies for key experiments in preparing and characterizing this compound-based LLCs.

Sample Preparation for Phase Behavior Studies

This protocol is fundamental for creating bulk LLC samples for analysis via SAXS or NMR [1].

| Step | Procedure Details | Notes & Considerations |

|---|---|---|

| 1. Weighing | Accurately weigh this compound into a glass vial (e.g., 0.1 g). | Use high-purity this compound. The mass determines the final lipid concentration. |

| 2. Melting | Melt the solid this compound in a water bath at 40°C. | Ensures a homogeneous starting state. |

| 3. Hydration | Add the precise mass of Milli-Q water required for the target hydration level. | Water content is the critical variable for phase control (see table above). |

| 4. Mixing | Centrifuge the sealed vial multiple times (e.g., 6x for 5 min at 1000× g). | Repeated inversion by centrifugation ensures thorough mixing without introducing air. |

| 5. Equilibration | Store the mixed sample in the dark at room temperature for an extended period (≥1 week). | LLC phases form slowly; sufficient time is required to reach equilibrium. |

Small-Angle X-ray Scattering (SAXS/SAXD)

SAXS is the primary technique for identifying the internal nanostructure of LLCs.

- Objective: To identify the phase (e.g., lamellar, cubic Ia3d or Pn3m) and determine the lattice parameter [2] [3].

- Procedure:

- Setup: Use a laboratory SAXS instrument or a synchrotron source. The setup includes a monochromatic X-ray beam and a 2D detector.

- Measurement: Place the equilibrated this compound sample in a holder and expose it to the X-ray beam.

- Data Collection: The 2D scattering pattern is collected and integrated into a 1D plot of scattering intensity (I) versus scattering vector (q), where q = (4π sinθ)/λ.

- Data Analysis:

- The peak positions in the q-plot are used to identify the phase. The ratio of the q-values of the peaks follows a characteristic sequence for each space group (e.g., √2, √4, √6, √8... for Pn3m; √6, √8, √14, √16... for Ia3d) [2].

- The lattice parameter a is calculated from the q-value of a reflection (hkl) using the formula: a = 2π √(h² + k² + l²) / q.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unique insights into hydration dynamics and molecular interactions within the LLC [1].

- Objective: To monitor phase formation over time, calculate actual hydration levels, and investigate the spatial proximity of lipids and water molecules.

- Sample Preparation: Prepare samples as above, but seal in a 3mm NMR tube. This tube is then inserted into a standard 5mm tube containing a deuterated solvent (e.g., CDCl₃) for the spectrometer lock system [1].

- Data Acquisition:

- ¹H NMR: Acquire standard proton spectra over time (e.g., for 90 days).

- 2D NOESY: Acquire two-dimensional NMR spectra to detect through-space dipolar couplings between nuclei.

- Data Analysis:

- Hydration Calculation: Integrate the water peak (~ 4.7 ppm) and the combined lipid proton peaks (~ 0.5-2.5 ppm) in the ¹H spectrum. The weight percentage of water (X'w) can be calculated using the formula [1]:

X'w = (Iw / Nlip) / [ (Ilip / Mlip) + (Iw / Nlip) ]where Iw and Ilip are the integrals, Nlip is the number of protons in this compound (42), and Mlip is its molecular weight (330 g/mol). - Molecular Interactions: Cross-peaks in a NOESY spectrum between this compound and water protons provide direct evidence of lipid-water interaction, indicating that water molecules penetrate and are closely associated with the lipid bilayer interface [1].

- Hydration Calculation: Integrate the water peak (~ 4.7 ppm) and the combined lipid proton peaks (~ 0.5-2.5 ppm) in the ¹H spectrum. The weight percentage of water (X'w) can be calculated using the formula [1]:

Drug Delivery Applications and Formulation Strategies

This compound LLCs are highly versatile for encapsulating both hydrophilic and hydrophobic drugs within their distinct nanostructures [1].

| Application/Strategy | Mechanism & Rationale | Evidence from Research |

|---|---|---|

| Versatile Drug Encapsulation | Hydrophilic drugs in water channels; hydrophobic drugs in lipid bilayers [1]. | The cubic phase's large interfacial area accommodates solutes of various polarities [3]. |

| Cationic & Stimuli-Responsive Systems | Adding cationic lipids or polymers imparts a positive charge, enabling enhanced interaction with negatively charged cell membranes and mucoadhesion [4]. | PHYT formulated with a cationic TPP-quaternized copolymer produced stable, pH-responsive nanoparticles with high cationic potential and high drug entrapment efficiency [4]. |

| Biomarker Extraction Matrix | The large lipid-water interface can selectively partition and concentrate biomarkers from the skin [3]. | Bicontinuous cubic phases (e.g., GMO) can extract tryptophan and kynurenine, with partitioning optimized by tuning the interfacial area and charge [3]. |

Phase Transition Logic and Experimental Workflow

The following diagram illustrates the logical relationship between water content and the resulting this compound phase, which forms the basis for experimental design.

This diagram outlines the primary phase behavior of this compound as a function of hydration, which is foundational for formulating LLCs with desired nanostructures [1].

Key Insights for Formulation Scientists

To summarize the strategic value of this information:

- Hydration is Key: Precisely controlling water content is the most direct way to target a specific LLC phase.

- Swelling for Capacity: Using ionic liquids or additives can swell the cubic phases, potentially increasing drug loading capacity [2].

- Surface Functionalization: Copolymers are not just stabilizers; they are powerful tools to introduce smart functionalities like pH-responsiveness and enhanced cellular uptake [4].

- Beyond Delivery: The high interfacial area of bicontinuous cubic phases makes them promising as extraction matrices for biomarkers, opening avenues in diagnostics [3].

References

- 1. An NMR Study on Hydration and Molecular Interaction of ... [mdpi.com]

- 2. Lyotropic liquid crystal phases of this compound in a protic ... [pubs.rsc.org]

- 3. Bicontinuous Cubic Liquid Crystals as Potential Matrices ... [pmc.ncbi.nlm.nih.gov]

- 4. Stimuli-Responsive Cationic Lyotropic Liquid Crystalline ... [pmc.ncbi.nlm.nih.gov]

Phytantriol Phase Behavior and Key Characteristics

| Water Content (wt%) | Temperature | Lyotropic Liquid Crystal Phase Formed | Space Group / Type | Key Characteristics & Applications |

|---|---|---|---|---|

| 6–14% [1] | Room Temperature [1] | LII Phase (Reversed Micellar) [1] [2] | - | Low water content phase [1]. |

| ~14–25% [1] | Room Temperature [1] | Cubic Phase (Q230) [1] [2] | Ia3d (Gyroid surface) [1] | Formed as water content increases from LII; water channels encapsulate hydrophilic drugs [1]. |

| 25–30% [1] | Room Temperature [1] | Cubic Phase (Q224) [1] [2] | Pn3m (Diamond surface) [1] | Formed with further increase in water; lipid bilayer encapsulates hydrophobic drugs [1]. |

| > 30% (Excess water) | 44 °C [2] | Reversed Hexagonal Phase (HII) [2] | - | High-temperature transition from cubic phases; can form hexosome nanoparticles for drug delivery [2] [3]. |

Experimental Protocols for Characterization

The reproducible preparation and accurate characterization of phytantriol-based LLCs are critical for research and development.

Sample Preparation for NMR Studies

A detailed protocol for preparing stable this compound samples for Nuclear Magnetic Resonance (NMR) analysis is as follows [1]:

- Weighing: A specific amount of this compound is weighed into a 3 mm inner NMR tube.

- Hydration: The lipid is mixed with Milli-Q water to achieve the desired hydration state (e.g., corresponding to the Q224, Q230, or LII phase) [1].

- Sealing: The sample tube is flame-sealed to prevent solvent evaporation.

- Mixing: The sealed tube is centrifuged repeatedly at 4000× g for 60 minutes per inversion to ensure homogeneous mixing.

- Locking: The 3 mm tube is placed into a standard 5 mm NMR tube filled with CDCl3 (deuterated chloroform), which provides a field-frequency lock for the NMR spectrometer.

- Equilibration: Samples are stored at a constant temperature (e.g., 298 K) for at least 12 hours before the first measurement to allow the phase to equilibrate. Studies may monitor phase formation over extended periods (e.g., up to 63 days) [1].

NMR Spectroscopy Acquisition and Analysis

NMR is a powerful tool for characterizing LLC formation, hydration, and molecular interactions over time [1].

- Data Acquisition: Using a high-field NMR spectrometer (e.g., 600 MHz), a comprehensive set of spectra should be collected, including 1D 1H, 13C-{1H}, and 2D experiments like COSY (correlation spectroscopy), HSQC (heteronuclear single quantum coherence), HMBC (heteronuclear multiple bond correlation), and NOESY (nuclear Overhauser effect spectroscopy) [1].

- Hydration Calculation: The hydration level of the sample can be calculated directly from the 1H NMR spectrum. The integral of the water peak (Iw) and the integral of the this compound peaks (Ilip) are used in the following equation to find the weight percentage of water (Xw') [1]: [ \frac{I_w}{I_{lip}} = \frac{9 \cdot (1 - X'_w)}{42 \cdot X'_w} ] (Note: The constants 9 and 42 represent the number of protons used for integration from water and this compound, respectively, in the referenced study. These may need adjustment based on specific integration regions [1]).

- Interaction Analysis: 2D-NOESY spectra are particularly valuable as they reveal through-space interactions between protons. Correlation peaks between lipid and water protons provide direct evidence of lipid-water interactions, while lipid-lipid correlations inform on molecular packing within the phase [1].

Small-Angle X-ray Scattering (SAXS)

SAXS is the definitive technique for identifying the nanoscale structure of liquid crystalline phases [4] [5].

- Measurement: The scattering pattern is recorded, often using a synchrotron radiation source for high intensity and resolution [4].

- Phase Identification: The resulting peaks are indexed to a specific lattice. The lattice parameter (a) is calculated from the measured peak positions (q) and their Miller indices (h, k, l) using the formula [4]: [ 2\pi / q = a / \sqrt{h^2 + k^2 + l^2} ]

- Phase Diagram Construction: By performing SAXS measurements across a range of temperatures and hydration levels, a complete temperature-composition phase diagram can be constructed [2] [5].

Application Workflow in Drug Delivery Formulation

The following diagram illustrates a common workflow for creating and testing this compound-based drug delivery nanoparticles, synthesizing protocols from the search results.

Workflow for developing this compound-based drug delivery systems.

Current Research and Alternative Solvents

Recent research is exploring this compound's behavior beyond traditional aqueous systems to enhance functionality:

- Novel Solvents: Studies are investigating the use of Deep Eutectic Solvents (DES) and Protic Ionic Liquids (PILs) as alternatives to water. These solvents can help overcome limitations like rapid evaporation and poor solubility of some drugs. The phase behavior (e.g., stabilization of cubic or hexagonal phases) is highly dependent on the solvent's composition and properties [5].

- Computational Modeling: All-atom molecular dynamics simulations are being used to study drug partitioning and release mechanisms from this compound-based hexagonal phases at a molecular level, aiding in the rational design of formulations [3].

References

- 1. An NMR Study on Hydration and Molecular Interaction of ... [pmc.ncbi.nlm.nih.gov]

- 2. Phase behavior of the this compound/water system [portal.research.lu.se]

- 3. Molecular dynamic simulations of a hexagonal liquid ... [chemrxiv.org]

- 4. Enhanced bioavailability of nerve growth factor with ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound and monoolein in aqueous deep eutectic solvent ... [pubs.rsc.org]

Experimental NMR Methodology for Phytantriol LLC Characterization

For researchers investigating phytantriol-based lyotropic liquid crystals (LLCs), the following methodology provides a comprehensive approach for sample preparation and NMR analysis based on current research practices:

Table 1: NMR Sample Preparation Protocol [1] [2]

| Parameter | Specification |

|---|---|

| Lipid Material | This compound (PHYT) from Avanti Polar Lipids (SKU 850556O) |

| Hydration Medium | Purified milli-Q water |

| Sample Configuration | This compound + water in 3mm inner NMR tube, flame-sealed |

| Locking Solvent | 300 μL CDCl₃ in outer 5mm NMR tube |

| Mixing Protocol | Centrifugation at 4000× g for 60 min per inversion, repeated |

| Equilibration | ~12 hours at room temperature before initial measurement |

| Long-term Storage | 298 K in NMR tube racks |

Table 2: NMR Acquisition Parameters [1] [2]

| Parameter | Specification |

|---|---|

| Spectrometer | Bruker Ascend 600 MHz |

| Console | AVANCE NEO |

| Probe | QCI-P CryoProbe |

| ¹H Larmor Frequency | 600.13 MHz |

| ¹³C Larmor Frequency | 150.93 MHz |

| Experiments | 1D-¹H, ¹³C-{¹H}, 2D-HSQC, HMBC, COSY, NOESY |

| Chemical Shift Reference | CDCl₃ (¹H: 7.260 ppm; ¹³C: 77.160 ppm) |

| Software | MestRenova (v14) for data analysis |

The experimental workflow below illustrates how these components integrate throughout the research process:

Experimental workflow for this compound LLC characterization

Key Research Findings and Data Analysis

Complete this compound Chemical Shift Assignment

Researchers have successfully assigned all ¹H and ¹³C chemical shifts for this compound through comprehensive 1D and 2D NMR analysis. The following table presents the definitive chemical shift assignments:

Table 3: this compound Chemical Shift Assignments (600 MHz, CDCl₃) [1]

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | 1OH 5.24; 1H 3.72; 1′H 3.55 | 62.76 |

| 2 | 2OH 5.18; 2H 3.49 | 77.92 |

| 3 | 3OH 4.50 | 74.14 |

| 4 | 1.15 | 28.09 |

| 5 | 1.09 | 22.78 |

| 6 | 1.43 | 33.05 |

| 7 | 1.53 | 28.09 |

| 8 | 1.38 | 37.92 |

| 9 | 1.15 | 25.03 |

| 10 | 1.09 | 37.92 |

| 11 | 1.53 | 28.09 |

| 12 | 1.09 | 37.92 |

| 13 | 1.15 | 27.06 |

| 14 | 1.15 | 39.59 |

| 15 | 1.53 | 22.78 |

| 16 | 0.87 | 22.78 |

| 17 | 0.87 | 19.80 |

| 18 | 0.87 | 19.68 |

| 19 | 1.29 | - |

Hydration Calculation Methodology

The hydration level of this compound/water LLC systems can be quantitatively determined using ¹H NMR integration data with the following equations: [1] [2]

[ \begin{align} I_w &= \frac{M \cdot X'_w}{9} \ I_{lip} &= \frac{N_{lip} \cdot M \cdot (1 - X'_w)}{M_{lip}} \end{align} ]

Where:

- (I_w) and (I_{lip}) = integrals of water and this compound peaks from ¹H NMR

- (M) = total sample weight

- (X'_w) = weight percentage of water in sample

- (N_{lip}) = number of protons in this compound (42)

- (M_{lip}) = molecular weight of this compound (330 g/mol)

By taking the ratio of these equations and setting the water peak integral to 1, the actual hydration level (X'_w) can be calculated. This approach enables precise monitoring of hydration changes during phase formation over extended periods (up to 90 days in published studies).

Phase Behavior and Molecular Interactions

The relationship between hydration levels and resulting liquid crystalline phases follows this pattern:

Hydration-dependent phase behavior of this compound LLCs

NOESY Analysis of Molecular Interactions

2D-NOESY experiments provide critical spatial information about molecular interactions within this compound LLCs: [1] [3]

- Lipid-water interactions: Observed through cross-peaks between water protons and this compound headgroup protons

- Lipid-lipid interactions: Spatial relationships within and between this compound headgroups and hydrocarbon chains

- Phase transition monitoring: Changes in NOESY cross-peaks correlate with phase transitions during LLC formation

- Membrane embedding: NOESY under magic-angle spinning can determine localization and distribution of small molecules within lipid membranes [3]

Research Applications and Practical Considerations

Drug Delivery Applications

This compound-based LLCs have demonstrated significant potential in pharmaceutical applications due to their unique structural properties: [1] [4]

- Dual drug loading capability: Hydrophilic drugs encapsulate in water channels, hydrophobic drugs in lipid bilayers

- Controlled release systems: Phase transitions enable triggered drug release mechanisms

- Multiple administration routes: Applications in transdermal, sustained-release, ocular, and oral preparations

- Biocompatibility considerations: GMO-based LLCs may offer advantages over this compound for certain applications due to differential cytotoxicity profiles [4]

Technical Advantages of NMR Characterization

NMR spectroscopy provides several unique capabilities for LLC research: [1] [5]

- Hydration monitoring: Quantitative tracking of hydration changes during phase formation

- Phase distinction: Isotropic and anisotropic phases distinguished via chemical shift anisotropy effects

- Dynamic process observation: Real-time monitoring of lipid reorientation as water penetrates the matrix

- Spatial relationship mapping: Molecular-level interaction mapping through NOESY experiments

- Non-destructive analysis: Long-term monitoring of identical samples over extended periods (60+ days)

Key Insights for Researchers

This NMR approach enables unprecedented insight into this compound-based LLC systems, particularly through the monitoring of time-dependent phase transitions and the quantification of hydration dynamics. The assignment of complete chemical shifts for this compound provides an essential foundation for future structural studies.

The combination of 1D and 2D NMR techniques, particularly NOESY, offers a powerful methodology for characterizing molecular interactions in these complex systems. The quantitative hydration calculation method enables precise correlation between water content and phase behavior, which is crucial for designing drug delivery systems with specific release characteristics.

References

- 1. An NMR on Study and Hydration of... Molecular Interaction [pmc.ncbi.nlm.nih.gov]

- 2. An NMR Study on Hydration and Molecular Interaction of ... [mdpi.com]

- 3. The interaction of small molecules with phospholipid membranes... [nature.com]

- 4. Comprehensive and comparative studies on nanocytotoxicity of... [jnanobiotechnology.biomedcentral.com]

- 5. Dynamics of Model Membranes by NMR | IntechOpen [intechopen.com]

Phytantriol safety assessment in cosmetics

Phytantriol Safety Profile Overview

The table below summarizes the key safety data for this compound from a 2007 Cosmetic Ingredient Review (CIR) final report [1].

| Safety Endpoint | Findings and Results |

|---|---|

| General Use | Used in ~100 cosmetic products at 0.0002% - 1.0%; concentrations up to 3% deemed safe [1]. |

| Dermal Penetration | Low; skin permeability coefficient (log Kp) = -1.734 [1]. |

| Acute Oral Toxicity | Low; LD50 >5000 mg/kg in mice and rats [1]. |

| Ocular Irritation | 100% concentration caused severe damage; 10% caused transient opacity resolved in 48 hours [1]. |

| Skin Irritation | 100% was a severe irritant; 3% and 10% in diethyl phthalate produced only slight, clearing erythema [1]. |

| Skin Sensitization | No reactions at 3% in corn oil (101 volunteers) or at 5% in a repeat insult patch test (206 volunteers). A separate test with 227 volunteers using 3% in alcohol/water resulted in one mild reaction during induction only [1]. |

| Genotoxicity | Not mutagenic in Ames tests; did not induce aberrations in human lymphocytes within cytotoxicity limits [1]. |

| Photo-toxicity | Not phototoxic or photoallergenic [1]. |

Modern Safety Assessment Framework

Today, a safety assessment is not a single test but a structured process that evaluates all available evidence. For researchers, adhering to this framework is critical for compliance with global regulations like the FDA's MoCRA in the US and the EC's guidelines in the EU [2] [3] [4].

The following workflow outlines the key stages and decision points in a modern, tiered safety substantiation process for a cosmetic ingredient.

For this compound, you would begin at the "Comprehensive Literature Review" stage, as substantial data already exists [1]. The subsequent steps involve deeper analysis:

- Ingredient Identification & Analysis: Precisely identify the material using CAS numbers and review its Certificate of Analysis (COA) for purity and impurities [4].

- Toxicity Risk Assessment: For this compound, the existing data covers most endpoints. Modern assessments prioritize New Approach Methodologies (NAMs) like in vitro tests and in silico models over animal testing [3] [4].

- Exposure Assessment: Calculate the Systemic Exposure Dose (SED). This considers the product type (e.g., leave-on facial serum), amount used daily, and concentration of this compound [4]. For a leave-on product, the retention factor is 100%.

- Margin of Safety (MoS) Calculation: This is a cornerstone of quantitative risk assessment. The MoS is calculated by dividing the No Observed Adverse Effect Level (NOAEL) from animal or valid in vitro studies by the SED [4]. An MoS of 100 or greater is generally considered to indicate a safe ingredient for systemic exposures.

Global Regulatory Considerations

Staying informed of evolving regulations in your target markets is essential for compliance.

- United States: Under the Modernization of Cosmetic Regulation Act (MoCRA), you must have "adequate substantiation of safety" for your product and maintain supporting records [4]. The FDA does not approve cosmetics pre-market but provides resources on safety substantiation [2].

- European Union: The SCCS Notes of Guidance is the key technical document. The 12th revision emphasizes systematic literature review, NAMs, and Defined Approaches for testing [3].

- China: As of May 1, 2025, a complete Cosmetic Product Safety Assessment Report (CPSR) is mandatory for product registration and filing, moving away from simplified reports [5].

Key Takeaways for Researchers

- Robust Historical Profile: this compound has a strong safety record, with the CIR concluding it is safe at concentrations up to 3% [1].

- Modern Assessment is a Process: Safety is not proven by a single test, but through a structured, evidence-based process of substantiation [4].

- Embrace NAMs: The global trend is toward New Approach Methodologies (NAMs) for toxicological evaluation, moving away from animal data [3].

- Regulatory Landscape is Dynamic: Requirements are continuously updated, especially in major markets like the US (MoCRA), EU (SCCS), and China (mandatory CPSR) [6] [4] [5].

References

- 1. Final report on the safety of assessment this compound [pubmed.ncbi.nlm.nih.gov]

- 2. Product Testing of Cosmetics [fda.gov]

- 3. SCCS Notes of guidance for the testing of cosmetic ... [health.ec.europa.eu]

- 4. Cosmetic Safety Substantiation: Your Guide for Compliance [certified-laboratories.com]

- 5. Product Cosmetic Report in China - Cisema Safety Assessment [cisema.com]

- 6. Global Cosmetics Regulatory Updates Vol. 26 (April 2025 ) - CIRS Group [cirs-group.com]

Phytantriol Pn3m cubic phase lattice parameters

Lattice Parameter Data

The following table consolidates key structural parameters from recent phytantriol Pn3m phase studies:

| Lipid Composition | Method / Condition | Lattice Parameter (Å) | Identified Symmetry | Citation Source |

|---|---|---|---|---|

| This compound / Pluronic F-127 | Top-down, 20°C | ~74.7 | Pn3m | [1] |

| This compound / Brij-56 (17.5% w/w) | Excess hydration | Structure transition to Im3m | Im3m | [2] |

| This compound / Pluronic F-127 / Propylene Glycol | Liquid precursor dilution, 25°C | ~103.6 | Pn3m (based on QIID) | [3] |

Experimental Protocols

Accurate determination of the Pn3m phase and its lattice parameters relies on specific experimental techniques.

Small-Angle X-Ray Scattering (SAXS)

SAXS is the primary method for identifying lyotropic liquid crystalline phases and determining their lattice parameters [1] [3].

- Procedure: A monochromatic X-ray beam is directed at the lipid sample. The resulting scattering pattern is collected on a 2D detector [3].

- Data Analysis:

- The 2D pattern is integrated to produce a 1D scattering intensity profile as a function of the scattering vector, ( q ) (( q = 4\pi sin\theta / \lambda ), where ( \theta ) is the scattering angle and ( \lambda ) is the X-ray wavelength) [1].

- The positions of the Bragg peaks in the ( q )-profile are analyzed. For the Pn3m symmetry, the peaks appear at ( q )-values with relative spacing of ( \sqrt{2} : \sqrt{3} : \sqrt{4} : \sqrt{6} : \sqrt{8} )... corresponding to the Miller indices (110), (111), (200), (211), (220)... [1].

- The lattice parameter ( a ) is calculated using the formula: ( q = 2\pi / a \times \sqrt{h^2 + k^2 + l^2} ) A linear fit of ( q ) versus ( \sqrt{h^2 + k^2 + l^2} ) yields the lattice parameter from the slope [1] [3].

Sample Preparation: Top-Down Method

This method involves fragmenting a bulk lipid phase into nanoparticles [1].

- Materials: this compound (PHT) and a stabilizer, most commonly the non-ionic block co-polymer Pluronic F-127 [1].

- Steps:

- Bulk Phase Formation: this compound and the stabilizer are combined, typically by co-solubilizing in an organic solvent (e.g., chloroform) followed by solvent evaporation to form a thin lipid film [3].

- Hydration: The lipid film is hydrated with an aqueous buffer (e.g., deionized water or PBS) above the lipid's phase transition temperature to form a viscous, bulk liquid crystalline phase [1].

- Dispersion: The bulk phase is dispersed into nanoparticles using a high-energy fragmentation process, such as probe sonication [1].

Experimental Workflow Visualization

The diagram below outlines the key stages for preparing and characterizing this compound-based lipid nanoparticles.

Workflow for this compound nanoparticle preparation and characterization.

Key Influencing Factors

- Lipid Composition: The ratio of this compound to stabilizer (e.g., Pluronic F-127) can influence the lattice parameter [1].

- Additives and Payloads: Incorporating other surfactants, oils, or active pharmaceutical ingredients can induce phase transitions or alter the lattice dimensions [2].

- Temperature: The structure and lattice parameter of lyotropic liquid crystals are temperature-dependent.

References

Lamellar Phase Formation: Key Conditions & Parameters

| Factor | Role in Lamellar Phase Formation | Characterization Techniques |

|---|---|---|

| Amphiphile Concentration | Must be high enough to form extended bilayers. A critical concentration is required for full interfacial coverage in emulsions [1]. | SAXS, XRD [1] [2] [3] |

| Water Content | Swells the bilayers, determining the lamellar periodicity (d-spacing). Excess water leads to a coexistence of a stable lamellar phase and excess solvent [1] [2]. | SAXS, XRD [1] [2] |

| Temperature | Can induce phase transitions (e.g., from gel to fluid lamellar phase). It is a critical parameter for thermotropic phase behavior [2] [3]. | DSC, XRD [2] [3] |

| pH | Affects the ionization state of ionic amphiphiles, influencing head-group repulsion and phase stability. Can act as a trigger for structural changes [2]. | SAXS, release studies [2] |

| Additives (e.g., Polymers, Salts) | Can be doped into the structure. Polymers in the solvent can promote lamellar-lamellar coexistence. Ionic additives can enhance functionality like conductivity [1] [2] [4]. | SAXS, Polarized Light Microscopy, Conductivity tests [1] [4] |

The interaction of these factors dictates the final structure and properties of the lamellar phase. The following diagram illustrates the typical workflow for preparing and characterizing a lamellar phase, integrating the key conditions from the table above.

Lamellar phase preparation involves setting key conditions before mixing and characterization.

Experimental Protocols for Preparation & Characterization

The "one-pot" method and emulsification of pre-formed lamellar phases are common preparation routes [1].

- Sample Preparation for SAXS/XRD: Prepare multilamellar vesicle suspensions, then concentrate into a pellet. Measurements are often taken in thin-walled quartz capillaries with temperature control during data collection [3].

- Polarized Light Microscopy: Place a sample between a glass slide and coverslip. Characteristic "streaky" or "mosaic" birefringent textures confirm an anisotropic lamellar structure [2].

- Differential Scanning Calorimetry (DSC): Perform heating and cooling scans on vesicle suspensions to determine phase transition temperatures and enthalpies. Data is normalized per mole of lipid [3].

How to Proceed with Phytriol-Specific Research

Since the search results lack specific data on phytriol, I suggest you:

- Consult Specialized Databases: Search platforms like SciFinder or Reaxys using "phytriol" AND ("lamellar phase" OR "lyotropic liquid crystal") as keywords to find dedicated phase diagrams.

- Review Foundational Literature: Key papers that first reported phytriol's liquid crystalline behavior often contain the core phase formation data you need.

- Empirical Determination: If literature is scarce, you may need to experimentally map the phase diagram by preparing phytriol/water mixtures at different compositions and analyzing the resulting structures using the characterization techniques described [2].

References

- 1. new formulation routes for stabilized water-in-water emulsions [pubs.rsc.org]

- 2. Factors affecting the structure of lyotropic liquid crystals ... [pmc.ncbi.nlm.nih.gov]

- 3. Lamellar Gel (Lβ) Phases of Ternary Lipid Composition ... [pmc.ncbi.nlm.nih.gov]

- 4. Brij30/[C 10 mim]Br/H 2 O lamellar liquid crystals for ... [sciencedirect.com]

Fundamental Properties and Formation Conditions

Phytantriol is a well-known non-ionic amphiphile that self-assembles into various lyotropic liquid crystalline phases in the presence of excess water or other polar solvents [1]. Its phase behavior is governed by the critical packing parameter (CPP), where a CPP > 1 favors the formation of inverse curved phases like the inverse hexagonal (HII) phase [2].

The table below summarizes the phase behavior of this compound in different solvent systems, based on recent research:

| Solvent System | Observed Lyotropic Liquid Crystalline Phases | Key Influencing Factors |

|---|---|---|

| Excess Water [1] | Inverse bicontinuous cubic (e.g., Pn3m), Inverse Hexagonal (HII) | Temperature, lipid concentration, presence of solutes. |

| Deep Eutectic Solvents (DES)-Water Mixtures [1] | Inverse Hexagonal (HII) is favored by the addition of water. | Solvent structure, polarity, and molecular size. |

| Protic Ionic Liquid: Ethylammonium Nitrate (EAN) [1] | Bicontinuous Cubic (Pn3m, ~35-60°C), Lamellar (~22-65°C). | The innate amphiphilic nanostructure of EAN swells and stabilizes the cubic phase. |

| Protic Ionic Liquid: Ethanolammonium Nitrate (EtAN) [1] | 2D Hexagonal Phase (HII, ~23-43°C). | The polar hydroxyl group on the cation reduces the solvent's amphiphilic nanostructure. |

Experimental Protocols for Phase Characterization

The following methodology outlines a standard protocol for preparing and characterizing this compound gels, as described in current literature [1].

Materials and Sample Preparation

- Lipids: this compound (purity >95%) is used as received [1].

- Solvents: Ultrapure water (18 MΩ·cm), Protic Ionic Liquids (PILs) like Ethylammonium Nitrate (EAN) or Ethanolammonium Nitrate (EtAN), or Deep Eutectic Solvents (DES) such as choline chloride:urea (1:2), choline chloride:fructose (1:1), and choline chloride:citric acid (1:1) [1].

- Sample Preparation: Lipid gels are prepared by mixing this compound with the desired solvent at a specific concentration (e.g., 5% w/w). The mixture is typically homogenized using vortex mixing and centrifugation cycles to ensure a homogeneous gel [1].

Structural Characterization via Small-Angle X-Ray Scattering (SAXS)

SAXS is the primary technique for identifying the nanostructure of liquid crystalline phases.

- Measurement: SAXS measurements are performed on the gel samples in excess solvent as a function of temperature [1]. Synchrotron radiation sources are often used for high-quality data [1].

- Phase Identification: The obtained scattering patterns (intensity vs. scattering vector, q) are analyzed. The phase is identified by the characteristic ratios of the Bragg peak positions:

Transformation Pathway from HII to QII(D)

Research on oriented this compound samples in water has elucidated an epitaxial relationship between the inverse hexagonal (HII) and the inverse double diamond bicontinuous cubic (QIID) phases [3] [4]. The diagram below illustrates this transformation pathway.

Transformation from HII to inverse diamond cubic phase.

Key Experimental Evidence [3] [4]:

- A macroscopically oriented HII phase was prepared in a capillary, with the cylindrical structures aligned parallel to the capillary axis.

- Upon cooling, this oriented HII phase transformed into a highly oriented QIID phase.

- SAXS analysis confirmed an epitaxial relationship where the original cylindrical axis of the HII phase becomes the ⟨110⟩ axis in the newly formed QIID phase. This geometric pathway provides a route to create highly oriented cubic phase coatings for nanomaterial templating.

Biological Relevance and Hexosome Uptake

This compound-based inverse hexagonal phases can be dispersed into colloidal nanoparticles known as hexosomes, which are promising for drug delivery [2].

A critical finding is that the cellular uptake of this compound-based hexosomes is independent of major endocytic machineries [2]. Studies indicate their internalization is not mediated by clathrin-dependent endocytosis, macropinocytosis, or caveolae-mediated uptake. Instead, evidence suggests the process is dependent on cellular membrane tension, potentially involving a mechanism that bypasses the endosomal-lysosomal degradation pathway, which is a significant advantage for efficient drug delivery [2].

Key Takeaways for Research and Development

- Solvent Engineering is Crucial: The choice of solvent (aqueous, PIL, DES) is a powerful tool to control the self-assembled structure of this compound, enabling the targeted formation of HII or cubic phases for specific applications [1].

- Oriented Phases Enable Advanced Materials: The controlled transformation from oriented HII to oriented QIID phases offers a novel route to fabricate nanomaterials with precise structural alignment [3] [4].

- Hexosomes Offer Delivery Advantages: The unique, endocytosis-independent cellular uptake mechanism of this compound-based hexosomes positions them as robust nanocarriers capable of avoiding lysosomal degradation, potentially leading to higher bioavailability of therapeutic cargo [2].

References

- 1. and monoolein in aqueous deep eutectic solvent and protic... This compound [pubs.rsc.org]

- 2. Cellular uptake of self-assembled this compound-based ... [sciencedirect.com]

- 3. Experimental Evidence for Proposed Transformation ... [pubmed.ncbi.nlm.nih.gov]

- 4. Experimental evidence for proposed transformation pathway from the... [researchportal.bath.ac.uk]

Synthesis and Key Characteristics of Deuterated Phytantriol

Deuterated phytantriol (this compound-d₃₉) is a key molecule for probing the nanostructure of lipid-based drug delivery systems using neutron scattering. The table below summarizes its synthesis and fundamental properties.

| Aspect | Technical Details |

|---|---|

| Synthetic Route | Metal-catalyzed hydrothermal deuteration in D₂O, replacing all hydrogen atoms bound to carbon with deuterium [1] [2]. |

| Deuteration Sites | 39 deuterium atoms on carbon atoms [1] [2]. Labile hydrogens on hydroxyl groups (-OH) are not deuterated via this synthesis [2]. |

| Primary Application | Probing material distribution within liquid crystalline lipid phases (cubosomes) using Small-Angle Neutron Scattering (SANS) with contrast matching [1] [3]. |

| Key Advantage | Alters neutron Scattering Length Density (SLD), enabling specific components in complex systems to be highlighted or masked for precise structural analysis [1] [2] [3]. |

Characterization Techniques and Experimental Findings

Researchers use a combination of techniques to confirm the structure and behavior of deuterated this compound-based nanoparticles. The table below outlines the key methodologies and insights gained.

| Characterization Method | Protocol & Purpose | Key Findings for Deuterated this compound |

|---|---|---|

| Synchrotron SAXS | Analyze internal nanostructure of dispersed particles as a function of temperature [1]. | This compound-d₃₉ in D₂O forms same liquid crystalline structures (e.g., cubic phases Pn3m, Im3m) as hydrogenous this compound in H₂O [1]. |

| Small-Angle Neutron Scattering (SANS) | Use D₂O to contrast-match SLD of deuterated lipid, isolating signal from other components (e.g., surfactants) within particles [1] [3]. | Surfactant distribution differs based on structure: Tween 80 in Im3m cubic phases follows a self-avoiding walk; Pluronic F127 in Pn3m cubic phases exhibits more rod-like packing [1]. |

| Liquid Crystalline Phase Behavior | Hydrate lipid and identify formed phases based on water content and temperature [4] [5]. | Forms inverse bicontinuous cubic (QII) and hexagonal phases; behavior is reproducible in deuterated form and crucial for triggered drug release [4]. |

This experimental process for synthesizing and characterizing deuterated this compound cubosomes can be visualized as follows:

Application in Advanced Neutron Scattering Studies

Deuteration of this compound is primarily a research tool that enables scientists to visualize components within self-assembled nanostructures with exceptional clarity.

- Contrast Matching Principle: By matching the SLD of the deuterated lipid bilayer to that of the D₂O solvent, the strong scattering signal from the lipid matrix is eliminated [3]. This makes it possible to isolate and study the scattering from other components, such as surfactants, encapsulated drugs, or membrane proteins [1] [3].

- Resolving Scientific Debates: This technique has provided direct evidence to resolve debates, such as confirming that stabilizers like Pluronic F127 and Tween 80 do not just coat the external surface of cubosomes but also penetrate and structure themselves within the internal water channels [1] [2].

References

- 1. - A versatile compound for probing material... Deuterated this compound [pubmed.ncbi.nlm.nih.gov]

- 2. Deuterated this compound – A versatile compound for probing ... [sciencedirect.com]

- 3. Membrane Protein Structures in Lipid Bilayers [frontiersin.org]

- 4. A short review on the applicability and use of cubosomes ... [pmc.ncbi.nlm.nih.gov]

- 5. An NMR Study on Hydration and Molecular Interaction of ... [mdpi.com]

Phytantriol self-assembly mechanism and thermodynamics

Experimental Protocols for Cubosome Preparation

A common and reliable method for creating phytantriol-based cubosomes is the ultrasonication method, which is organic solvent-free [1].

- Melting the Lipid Phase: this compound (600 mg) and the active pharmaceutical ingredient (e.g., 2.5 mg nifedipine) are combined and melted together at 40°C to form a homogeneous oil phase [1].

- Preparing the Aqueous Phase: An aqueous solution (25 mL) containing the stabilizer Pluronic F127 (300 mg) is heated to the same temperature (40°C) to ensure consistency during mixing [1].

- Homogenization & Size Reduction: The oil phase is added to the aqueous phase, and the mixture is homogenized using a high-intensity ultrasonic probe (e.g., 350 W). A typical protocol involves sonication for 25 minutes at a 99% amplitude with a 13 mm diameter probe to form fine, stable nanoparticles [1].

- Final Volume Adjustment: The final dispersion volume is adjusted to the target (e.g., 25 mL) with deionized water [1].

Characterization Techniques and Data Interpretation

Confirming the formation and structure of this compound self-assemblies requires a suite of advanced characterization techniques.

| Technique | Measured Parameters | Key Outcomes for this compound Systems |

|---|---|---|

| Small-Angle X-Ray Scattering (SAXS) | Scattering pattern, lattice parameter, space group. | Identifies internal nanostructure (e.g., double diamond cubic Pn3m, inverse hexagonal HII). Lattice parameters are typically ~10-11 nm for cubosomes [2] [1]. |

| Dynamic Light Scattering (DLS) | Hydrodynamic diameter (Z-average), Polydispersity Index (PDI). | Determines particle size (often 100-200 nm) and size distribution. A PDI < 0.3 indicates a monodisperse population [1]. |

| Zeta Potential Measurement | Surface charge (electrophoretic mobility). | Evaluates colloidal stability. Values near neutral are common for F127-stabilized this compound cubosomes [1]. |

| Laser Diffraction | Particle size distribution. | Provides a volume-based size distribution, complementing DLS data [1]. |

| Cryo-TEM | Direct visual morphology and internal structure. | Visualizes the particulate morphology and can reveal the periodic internal structure of cubosomes [3]. |

Thermodynamics and Energetics of Self-Assembly

The self-assembly of amphiphiles like this compound is a spontaneous process driven by a complex interplay of energy components.

- Driving Forces: The primary driving force is the hydrophobic effect, where the entropic gain from releasing ordered water molecules around the hydrophobic chains overwhelms the enthalpic cost of chain ordering. This is complemented by van der Waals forces between the lipid chains and hydrogen bonding involving the this compound headgroups [4].

- Energy Landscapes: Supramolecular self-assembly can be understood through the concept of an energy landscape. A system can navigate multiple pathways to reach different metastable or stable states. For instance, research on similar systems has shown transitions from multivesicular vesicles to a disordered "inverse sponge" phase, which finally evolves into the thermodynamically stable cubosome structure [3]. This sponge phase acts as a key intermediate during structural maturation.

- Molecular Shape and the Packing Parameter: The resulting nanostructure is largely governed by the molecular shape of the amphiphile, which can be described by the critical packing parameter (CPP). CPP is defined as ( p = v / (a_0 \cdot l_c) ), where ( v ) is the volume of the hydrophobic chains, ( a_0 ) is the optimal area per headgroup at the interface, and ( l_c ) is the critical length of the hydrophobic tail [4]. This compound, with its relatively small headgroup and bulky hydrophobic region, typically has a CPP > 1, favoring the formation of inverse curved structures like the bicontinuous cubic phase (cubosomes) and the inverse hexagonal phase (hexosomes) [5] [4].

The diagram below illustrates the thermodynamic pathway and energy landscape that guides the self-assembly process.

> The self-assembly pathway of this compound involves transitioning from disordered building blocks through intermediate states. The system can be kinetically trapped in a lamellar vesicle state or proceed via an inverse sponge phase to form the stable, ordered Cubosome (QII) or Hexosome (HII) structures, depending on composition and conditions.

Applications and Performance in Drug Delivery

This compound-based systems are highly valued for their ability to encapsulate and deliver drugs with challenging properties.

- Drug Loading and Localization: The unique structure of cubosomes and hexosomes allows for the simultaneous loading of multiple drug types. Lipophilic drugs (e.g., clarithromycin, nifedipine) are solubilized within the lipid bilayer domains, while amphiphilic drugs (e.g., vancomycin) localize at the water-lipid interface [5] [1]. This positioning significantly influences release kinetics.

- Controlled Release and Kinetics: The dense, tortuous water channels within the cubic phase act as a diffusion barrier, enabling sustained release of encapsulated actives [1]. Molecular dynamics simulations have shown that interactions of Pluronic F127 at the interface can reduce the energy barrier for drug release, making the release of interfacial drugs like vancomycin easier than that of membrane-solubilized drugs like clarithromycin [5].

- Performance in Administration: A key practical advantage is their use in challenging administration routes. For example, nifedipine-loaded this compound cubosomes demonstrated superior flowability and full drug recovery when passed through pediatric nasogastric tubes, a significant improvement over traditional extemporaneous suspensions [1].

This whitepaper synthesizes the current state of knowledge on this compound self-assembly. The field continues to evolve, particularly in understanding non-equilibrium energy landscapes and exploiting them for creating "smart," stimulus-responsive drug delivery systems.

References

- 1. Development of Nifedipine this compound-Based Cubosomes ... [pmc.ncbi.nlm.nih.gov]

- 2. Continuous Microfluidic Production of Citrem ... [pmc.ncbi.nlm.nih.gov]

- 3. Dynamic pathways in energy landscapes guiding ... [pmc.ncbi.nlm.nih.gov]

- 4. Self-Assembly of Organic Nanomaterials and Biomaterials [mdpi.com]

- 5. Molecular dynamic simulations of a hexagonal liquid ... [chemrxiv.org]

Phytantriol cubosomes preparation method top-down

Introduction to Phytantriol Cubosomes

Cubosomes are nanostructured particles with a complex internal bicontinuous cubic phase, forming a three-dimensional "honeycomb-like" structure of both water and lipid channels [1] [2]. This unique architecture allows for the simultaneous encapsulation of hydrophilic, hydrophobic, and amphiphilic therapeutics [3] [2].

This compound (3,7,11,15-tetramethyl-1,2,3-hexadecanetriol) is often preferred over glyceryl monooleate (GMO) for preparing cubosomes due to its higher chemical stability. Unlike GMO, which contains an ester bond susceptible to hydrolysis, this compound's ether bonds and polyol head group make it more resistant to degradation, especially in the gastrointestinal tract [4] [5] [6]. This compound typically forms a stable bicontinuous cubic phase with Pn3m symmetry in excess water [7] [8].

The top-down method involves first creating a bulk viscous cubic phase gel, which is then fragmented into nanoparticles using high-energy dispersion techniques in the presence of a stabilizer [4] [8].

Top-Down Preparation Protocol

The following protocol, synthesizing methodologies from recent literature, details the steps for preparing this compound cubosomes using the top-down approach [7] [8].

Materials

- Lipid: this compound (PHY)

- Stabilizer: Pluronic F127 (Poloxamer 407)

- Aqueous Medium: Ultrapure water or buffer (e.g., PBS)

- Equipment: Microbalance, vortex mixer, high-shear homogenizer or high-power ultrasonicator, water bath.

Step-by-Step Procedure

Preparation of Bulk Cubic Phase Gel: Precisely weigh this compound and Pluronic F127 at a typical mass ratio of 9:1 (PHY:F127) [8]. In a glass vial, add a small amount of ultrapure water (comprising ~20-30% of the final formulation weight) to the lipid-stabilizer mixture. Cap the vial and heat it in a water bath at 45-55°C for 10-15 minutes. Vortex the mixture periodically until a clear, viscous gel forms. Allow the gel to equilibrate at room temperature for at least 24 hours to ensure complete formation of the cubic phase.

Dispersion and Fragmentation: Add the remaining aqueous phase (pre-heated to ~40°C) to the bulk cubic phase gel. The final concentration of this compound can be adjusted; common concentrations are 2-20 w/w% [8]. Fragment the gel into nanoparticles using a high-energy method:

- High-Shear Homogenization: Homogenize at 10,000-15,000 rpm for 10-20 minutes at room temperature.

- High-Power Ultrasonication: Use a probe sonicator with a 13 mm diameter probe. Process the dispersion in pulse mode (e.g., 5-second pulses interrupted by 5-second breaks) at 70-99% of maximum amplitude for 10-25 minutes, keeping the sample on ice to prevent overheating [5] [6].

Post-Processing (Optional): To further reduce polydispersity and increase stability, the obtained cubosome dispersion can be extruded through polycarbonate membranes. Research indicates that this compound cubosomes are highly malleable and can be extruded through filters with pore sizes as small as 50 nm or 30 nm without altering their internal cubic structure [7] [2].

The diagram below illustrates this preparation workflow.

Characterization and Key Findings

Rigorous characterization is essential to confirm the formation and quality of cubosomes. The table below summarizes key parameters, methods, and typical outcomes.

| Characterization Parameter | Method(s) | Typical Outcome for this compound Cubosomes |

|---|---|---|

| Internal Nanostructure | Small-Angle X-Ray Scattering (SAXS) | Confirms Pn3m cubic symmetry [7] [8]. |

| Particle Size & Distribution | Dynamic Light Scattering (DLS), Nanoparticle Tracking Analysis (NTA) | ~150-250 nm diameter; PDI < 0.3 indicates a narrow distribution [7] [8]. Lattice parameter ~7-8 nm [8]. |

| Surface Charge | Zeta Potential Measurement | Negative surface charge; values vary with medium [7] [8]. |

| Morphology | Cryogenic Transmission Electron Microscopy (Cryo-TEM) | Visual confirmation of cubic internal structure and particle morphology [7] [8]. |

| pH-Triggered Release | In vitro drug release study at different pH | Significantly higher drug release at acidic pH (e.g., ~70% at pH 5.5) vs. neutral pH (e.g., ~6% at pH 7.4), ideal for cancer therapy [9]. |

| Stability | DLS monitoring of size over time, Lyophilization | Stable for weeks to months; internal structure preserved after lyophilization, though particle concentration may decrease [7]. |

Application Notes for Drug Development

- Drug Loading: The top-down method is suitable for labile actives like proteins, as the drug can be incorporated into the mild aqueous phase after the high-energy fragmentation step to avoid degradation [4].

- Enhancing Stability: Lyophilization (freeze-drying) is a viable method to extend the shelf-life of this compound cubosomes. Studies confirm the internal Pn3m structure remains intact after rehydration, although some particle loss may occur [7].

- Toxicity Considerations: Comprehensive in vitro cytotoxicity studies are crucial. Evidence suggests that this compound-based cubosomes can exhibit higher cytotoxicity compared to GMO-based systems on both cancerous (e.g., HeLa) and normal (e.g., MSU 1.1) cell lines. This underscores the need for careful evaluation of excipient concentrations and therapeutic windows [8].

- Proven Applications: Recent preclinical studies highlight the potential of this compound cubosomes in:

- Cancer Therapy: PEGylated cubosomes for pH-sensitive delivery of chemotherapeutics like dacomitinib to non-small cell lung cancer cells, showing enhanced cytotoxicity and cellular uptake [9].

- Pediatric Drug Delivery: Organic solvent-free cubosome formulations for poorly soluble drugs like nifedipine, demonstrating improved flow and recovery through pediatric nasogastric tubes [5] [6].

Conclusion

The top-down preparation method is a robust and reliable technique for generating this compound cubosomes. Their superior stability, high encapsulation efficiency, and demonstrated efficacy in targeted drug delivery make them a highly promising platform for next-generation nanomedicines. Continued research into scaling up production and comprehensive in vivo toxicological studies will be key to advancing these systems toward clinical application.

References

- 1. Cubosomes in Drug Delivery—A Comprehensive Review ... [pmc.ncbi.nlm.nih.gov]

- 2. A short review on the applicability and use of cubosomes ... [pmc.ncbi.nlm.nih.gov]

- 3. Cubosomes in non-oral drug delivery: Advancing precision ... [sciencedirect.com]

- 4. Preparation of this compound cubosomes by solvent precursor ... [sciencedirect.com]

- 5. Development of Nifedipine this compound-Based Cubosomes ... [pmc.ncbi.nlm.nih.gov]

- 6. Development of Nifedipine this compound-Based Cubosomes ... [mdpi.com]

- 7. Design and manufacturing of monodisperse and malleable ... [sciencedirect.com]

- 8. and this compound-based lipid liquid crystalline nanoparticles [jnanobiotechnology.biomedcentral.com]

- 9. Optimized PEGylated cubosomes: a novel approach for ... [pubs.rsc.org]

Introduction to Phytantriol-Based Sustained Release Systems

References

- 1. Development of Nifedipine this compound-Based Cubosomes ... [pmc.ncbi.nlm.nih.gov]

- 2. based smart nano‐carriers for this compound drug delivery applications [semanticscholar.org]

- 3. based liquid crystal provide this compound of... sustained release [pubmed.ncbi.nlm.nih.gov]

- 4. Sustained Drug Release - an overview [sciencedirect.com]

- 5. Preparation of this compound cubosomes by solvent precursor ... [sciencedirect.com]

- 6. Artificial intelligence for drug delivery: Yesterday, today and ... [sciencedirect.com]

Application Notes and Protocols: Phytantriol-Based In Situ Liquid Crystals for Intra-articular Administration of Sinomenine Hydrochloride

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disorder characterized by joint inflammation and progressive cartilage and bone erosion, affecting approximately 1% of the global population. Conventional RA treatments often suffer from limitations including systemic side effects and frequent dosing requirements. Intra-articular (IA) injection presents a promising alternative by delivering drugs directly to affected joints, thereby enhancing local drug concentration while minimizing systemic exposure. However, the rapid clearance of small molecules from the joint space following IA injection necessitates advanced sustained-release delivery systems.

Phytantriol (PT)-based in situ liquid crystal systems have emerged as innovative platforms for sustained drug delivery. These systems utilize the unique properties of inverse bicontinuous cubic (V₂) and inverse hexagonal (H₂) liquid crystalline phases, which form highly ordered nanostructures capable of controlling drug release kinetics. This document provides detailed application notes and experimental protocols for developing and characterizing PT-based in situ liquid crystal formulations containing sinomenine hydrochloride (SMH) for IA administration in RA treatment.

Formulation Design and Composition

Rationale for Liquid Crystal Systems

Traditional liquid crystalline phases (V₂ and H₂) exhibit high viscosity at equilibrium, rendering them unsuitable for direct injection. In situ forming systems address this limitation by employing low-viscosity precursor formulations that undergo phase transition upon injection into the aqueous joint environment. These precursors absorb water from the synovial fluid, spontaneously forming viscous liquid crystalline gels at the administration site. This transformation provides several advantages:

- Ease of administration via standard injection techniques

- Sustained drug release over extended periods (days to weeks)

- Protection of encapsulated drugs from enzymatic and physical degradation

- Localized drug delivery with reduced systemic exposure

Composition of In Situ Liquid Crystal Systems

The development of PT-based in situ liquid crystals involves optimizing ternary systems comprising This compound, ethanol, and aqueous components. Ethanol functions as a cosolvent and fluidizer, reducing precursor viscosity to enable injectability while facilitating phase transition upon water absorption.

Table 1: Optimal Formulation Compositions for ISV2 and ISH2 Systems

| Component | ISV2 (%, w/w/w) | ISH2 (%, w/w/w/w) | Function |

|---|---|---|---|

| This compound (PT) | 64 | 60.8 | Liquid crystal-forming lipid |

| Vitamin E Acetate (VitEA) | - | 3.2 | H₂ phase stabilizer |

| Ethanol (ET) | 16 | 16 | Cosolvent, viscosity reducer |

| Water | 20 | 20 | Aqueous phase |

| SMH | 6 mg/g | 6 mg/g | Active pharmaceutical ingredient |

The ISH2 system incorporates vitamin E acetate (VitEA) at 5% w/w of PT to modify phase behavior. VitEA suppresses the V₂-to-H₂ transition temperature to approximately 25°C, enabling formation of the more tortuous inverse hexagonal (H₂) phase at physiological temperature (37°C), thereby further extending drug release duration.

Experimental Protocols

Preparation of In Situ Liquid Crystal Systems

3.1.1 Materials

- This compound (3,7,11,15-tetramethyl-1,2,3-hexadecanetriol, GC > 95%)

- Vitamin E acetate (GC > 98%)

- Ethanol absolute (analytical grade)

- Sinomenine hydrochloride (pharmaceutical grade)

- Purified water (Milli-Q or equivalent)

3.1.2 Protocol for ISV2 Preparation

- Melting: Gently melt PT at 60 ± 0.5°C using a controlled temperature water bath or hot plate.

- Mixing with cosolvent: Add the predetermined amount of ethanol to the melted PT and mix thoroughly.

- Aqueous phase preparation: Dissolve SMH in purified water pre-warmed to 60 ± 0.5°C.

- Combination: Combine the PT-ethanol mixture with the aqueous SMH solution.

- Homogenization: Vortex-mix the combined formulation for 3 minutes until homogeneous.

- Centrifugation: Centrifuge at 3000 rpm for 30 minutes to remove air bubbles.

- Sterilization: Filter-sterilize through a 0.22-μm membrane filter.

- Equilibration: Store in sealed vials at room temperature for 48 hours before characterization.

3.1.3 Protocol for ISH2 Preparation

- Follow the ISV2 preparation protocol, with the following modification at step 2:

- Add VitEA (5% w/w of PT) to PT before the melting step, then proceed with ethanol addition.

Phase Diagram Construction

Phase diagrams are essential tools for identifying regions of isotropic solution formation suitable for in situ systems.

- Sample preparation:

- Prepare PT-ethanol mixtures at weight ratios of 1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, and 9:1.

- Combine each mixture with water at the same weight ratios to a total mass of 0.2 g.

- Equilibration: Allow all samples to equilibrate at room temperature for 48 hours.

- Phase identification:

- Visual inspection: Assess for homogeneity, turbidity, and phase separation.

- Crossed polarized light microscopy (CPLM): Identify anisotropic regions exhibiting birefringence.

- Diagram mapping: Plot composition coordinates and identify regions forming isotropic solutions.

Characterization Methods

3.3.1 Syringeability Assessment

- Equipment: 1-mL plastic syringes with 25 G needles

- Method: Manually assess injection force at room temperature

- Acceptance criterion: Formulation should be injectable without excessive force

3.3.2 Phase Structure Confirmation

- Crossed polarized light microscopy (CPLM):

- Place a small aliquot of formulation in excess water on a microscope slide

- Observe after 48 hours for birefringence patterns characteristic of liquid crystalline phases

- Small-angle X-ray scattering (SAXS):

- Use X-ray source with wavelength λ = 0.154 nm, operated at 40 kV and 50 mA

- Perform measurements at 37°C after 10 minutes equilibration

- Collect scattering pattern for 10 minutes

- Identify phase structure based on scattering peak ratios:

- Cubic phase (Pn3m): √2, √3, √4, √6, √8...

- Hexagonal phase (H₂): 1, √3, √4, √7, √9...

3.3.3 In Vitro Release Studies

- Apparatus: Dialysis membrane diffusion method

- Medium: Phosphate-buffered saline (PBS, pH 7.4) at 37°C

- Sampling: Withdraw aliquots at predetermined time intervals

- Analysis: Quantify SMH using validated HPLC or UV-Vis methods

- Duration: Monitor release for up to 10 days

The following workflow diagram illustrates the complete experimental process from formulation to characterization:

Figure 1: Experimental workflow for developing and characterizing this compound-based in situ liquid crystal systems

Results and Performance Data

Phase Behavior and Structural Properties

SAXS analysis confirms the formation of well-defined liquid crystalline nanostructures following hydration of isotropic precursor formulations. The optimal ISV2 system (PT/ET/water, 64:16:20, w/w/w) transitions to a bicontinuous cubic phase (Pn3m) upon water absorption, while the ISH2 system (PT/VitEA/ET/water, 60.8:3.2:16:20, w/w/w/w) forms an inverse hexagonal phase due to the presence of VitEA.

Both systems exhibit suitable pH ranges for IA administration and demonstrate excellent syringeability through 25 G needles, confirming their suitability for clinical injection.

Drug Release Performance

Table 2: In Vitro Release Characteristics of ISV2 and ISH2 Systems

| Formulation | Liquid Crystal Phase | Release Duration | Cumulative Release Profile | Release Kinetics |

|---|---|---|---|---|

| ISV2 | Cubic (Pn3m) | 6 days | Approximately 90% at 144 hours | Biphasic: initial burst followed sustained release |

| ISH2 | Hexagonal (H₂) | >10 days | Approximately 85% at 240 hours | Zero-order sustained release |

The prolonged release from ISH2 systems is attributed to the more tortuous diffusion path through the hexagonal architecture compared to the cubic structure. Vitamin E acetate not only facilitates H₂ formation at physiological temperature but also enhances the structural stability of the liquid crystalline matrix, further extending drug release.

The following diagram illustrates the structural differences between cubic and hexagonal phases and their impact on drug release:

Figure 2: Phase formation and drug release characteristics of ISV2 and ISH2 systems

Discussion and Applications

Therapeutic Advantages for Rheumatoid Arthritis

The developed PT-based in situ liquid crystal systems provide significant benefits for RA treatment:

- Sustained drug release reduces dosing frequency from multiple daily injections to single injections lasting 6-10 days

- Localized delivery minimizes systemic SMH exposure, potentially reducing histamine-mediated side effects

- Enhanced patient compliance through reduced injection frequency

- Protection of SMH from enzymatic degradation within the joint space

Mechanism of Sustained Release

The extended release profiles observed with both ISV2 and ISH2 systems result from the complex diffusion pathways through the liquid crystalline nanostructures. Drug molecules must navigate through:

- Aqueous channels (for hydrophilic drugs like SMH)

- Lipid bilayers providing additional diffusion barriers

- Tortuous paths with varying dimensionality (3D for cubic, 2D for hexagonal)

The greater sustained release effect of the H₂ phase compared to the V₂ phase aligns with theoretical predictions, as the hexagonal architecture presents more restricted diffusion pathways than the bicontinuous cubic structure.

Conclusion

This compound-based in situ liquid crystal systems represent a promising platform for intra-articular delivery of sinomenine hydrochloride for rheumatoid arthritis treatment. The protocols outlined herein enable researchers to develop and characterize both cubic (ISV2) and hexagonal (ISH2) systems with tailored release profiles. The ISH2 system incorporating vitamin E acetate demonstrates superior sustained release capabilities, maintaining therapeutic SMH levels for over 10 days following a single IA injection. These advanced drug delivery systems address critical limitations of conventional RA therapies by providing localized, sustained drug action while minimizing systemic exposure and dosing frequency.

Comprehensive Application Notes and Protocols: Phytantriol Lipid Nanoparticles for Protein Delivery

Introduction and Rationale

Phytantriol-based lipid nanoparticles represent a significant advancement in the field of protein delivery systems, offering unique structural properties that enhance stability, loading capacity, and delivery efficiency. This compound (3,7,11,15-tetramethyl-1,2,3-hexadecanetriol) is a chemically stable lipid widely used in cosmetic formulations and now gaining prominence in pharmaceutical applications due to its ability to form non-lamellar liquid crystalline structures [1] [2]. Unlike ester-based lipids like glyceryl monooleate (GMO), this compound lacks ester bonds in its aliphatic chain, making it resistant to enzymatic degradation by esterases and providing greater structural integrity in biological environments [1]. This characteristic is particularly advantageous for protein delivery applications where maintaining structural stability during transit to target cells is crucial for therapeutic efficacy.

The unique structural advantages of this compound-based nanoparticles stem from their ability to self-assemble into inverse bicontinuous cubic phases, forming what are known as cubosomes when dispersed as nanoparticles. These structures are characterized by a three-dimensional lipid bilayer organized in a periodic minimal surface, creating two non-intersecting water channels that extend throughout the structure [2]. This complex architecture provides significant benefits for protein delivery, including exceptional loading capacity for both hydrophilic and hydrophobic therapeutic agents, enhanced membrane fusion capabilities that promote cellular uptake and endosomal escape, and sustained release kinetics that can extend therapeutic effects [1] [3] [4]. Additionally, the structural similarity between this compound cubosomes and biological membranes facilitates their interaction with cellular systems, potentially enhancing intracellular delivery of protein therapeutics [2].

Table 1: Key Advantages of this compound-Based Nanoparticles for Protein Delivery

| Property | Advantage | Impact on Protein Delivery |

|---|---|---|

| Chemical Stability | Resistant to esterase degradation | Maintains structural integrity in biological environments |

| Liquid Crystalline Structure | Bicontinuous cubic phase | High loading capacity for diverse protein structures |

| Membrane Fusion Capability | Positive Gaussian curvature | Enhanced cellular uptake and endosomal escape |

| Thermodynamic Stability | Stable internal structure | Prolonged shelf life and sustained release properties |

| Surface Functionalization | Flexible chemistry | Enables targeted delivery approaches |

| Biocompatibility | Safe cosmetic ingredient | Favorable safety profile for pharmaceutical applications |

Recent advances have demonstrated that this compound-based nanoparticles can successfully incorporate complex biological mixtures, including the whole secretome of mesenchymal stem cells (MSCs), which contains growth factors, cytokines, extracellular vesicles, and other therapeutic proteins [4]. This capability positions this compound nanoparticles as promising platforms for cell-free regenerative therapies that harness the paracrine effects of MSCs without the challenges associated with cell-based approaches. Furthermore, the stimuli-responsive nature of this compound cubosomes, particularly their sensitivity to pH changes, enables targeted release in specific physiological environments such as tumor tissues or inflammatory sites [1]. These attributes, combined with the ability to functionalize the nanoparticle surface with targeting ligands, make this compound-based systems highly versatile for a wide range of protein delivery applications in both regenerative medicine and pharmaceutical therapeutics.

Formulation Protocols

Materials and Equipment

The formulation of this compound-based lipid nanoparticles requires specific materials and specialized equipment to ensure reproducible results. This compound lipid (purity >95%) should be sourced from reputable suppliers such as DSM Nutritional Products, while stabilizers including Poloxamer 407 (Pluronic F127), TPP-QPDMAEMA-b-PLMA block copolymer, and various PEO-b-PCL copolymers are essential for achieving stable nanoparticle dispersions [1] [2]. The TPP-QPDMAEMA-b-PLMA copolymer is particularly valuable as it provides cationic surface potential through its triphenyl phosphonium groups and enables pH-responsive behavior via its dimethylaminoethyl methacrylate components [1]. For protein loading, the therapeutic cargo must be prepared in appropriate buffers, typically phosphate-buffered saline (PBS) or citrate buffer (pH 3.5) depending on the encapsulation method employed.

Essential equipment includes a microfluidics-based formulation device such as the NanoAssemblr Spark for controlled mixing, a temperature-controlled water bath or thermal mixer for the annealing process, and a high-power sonicator for the top-down approach [1] [5] [2]. Additional instrumentation required for purification and concentration includes dialysis membranes with appropriate molecular weight cutoffs (typically 50-100 kDa), Amicon Ultra centrifugal filters (50 kDa MWCO), and size exclusion chromatography columns for removing unencapsulated proteins. All water used in the formulation process should be of HPLC-grade purity (18.2 MΩ·cm resistivity) to prevent contamination and ensure batch-to-batch consistency [1].

Preparation Methods

2.2.1 Top-Down Method for this compound Cubosomes

The top-down approach involves bulk lipid phase preparation followed by nanoparticle dispersion through size reduction. Begin by melting this compound (200 mg) at 70°C, then add Poloxamer 407 (20 mg) as a stabilizer. Slowly add deionized water (10 mL) maintained at 70°C with continuous stirring at 1000 rpm to form a bulk gel phase [2]. The resulting mixture will transition through various liquid crystalline phases before forming a homogeneous cubic phase gel. This gel is then subjected to high-power sonication using a probe sonicator (amplitude 70%, pulse duration 5s on/5s off) for 15 minutes in an ice bath to prevent overheating. Alternatively, high-pressure homogenization at 15,000 psi for 5 cycles can be employed to achieve more uniform particle sizes. The resulting cubosome dispersion should be allowed to stabilize at room temperature for 2 hours before characterization and use.

2.2.2 Bottom-Up Method with Microfluidics

The bottom-up approach utilizing microfluidic mixing offers superior control over nanoparticle size and polydispersity. Prepare the lipid phase by dissolving this compound (20 mg/mL) with appropriate stabilizers in ethanol. The stabilizer composition will depend on the desired nanoparticle properties, with TPP-QPDMAEMA-b-PLMA typically used at 20% w/w relative to this compound for cationic, pH-responsive nanoparticles [1]. Prepare the aqueous phase consisting of the protein therapeutic in appropriate buffer (25 mM citrate buffer, pH 3.5). Load the lipid and aqueous phases into a NanoAssemblr Spark microfluidic device with a staggered herringbone mixer (SHM) cartridge, maintaining a 3:1 aqueous-to-organic flow rate ratio and a total flow rate of 12 mL/min [5]. The resulting nanoparticles should be collected and subjected to a mild thermal annealing process at 40°C for 6 minutes to promote complete self-assembly, followed by dialysis against PBS (pH 7.4) overnight to remove ethanol and concentrate using 50 kDa Amicon Ultra centrifugal filters [3] [5].

Table 2: Standard Formulation Compositions for this compound Nanoparticles

| Component | Top-Down Method | Bottom-Up Method | Cationic Nanoparticles |

|---|---|---|---|

| This compound | 20 mg/mL | 20 mg/mL | 20 mg/mL |

| Poloxamer 407 | 1-2% w/v | 0.5-1% w/v | - |

| TPP-QPDMAEMA-b-PLMA | - | - | 20% w/w (relative to lipid) |

| PEO-b-PCL | - | Optional: 1-2% w/v | Optional: 1-2% w/v |

| Ethanol | - | 40 μL | 40 μL |

| Aqueous Phase | HPLC-grade water | Citrate buffer (pH 3.5) | Citrate buffer (pH 3.5) |

| Protein Solution | Added after formation | Added in aqueous phase | Added in aqueous phase |

The following workflow diagram illustrates the key decision points in selecting appropriate formulation methods based on the characteristics of the protein therapeutic and desired nanoparticle properties:

Figure 1: Method Selection Workflow for Protein Loading in this compound Nanoparticles

Characterization Methods

Physicochemical Characterization

Comprehensive characterization of this compound lipid nanoparticles is essential for ensuring reproducible performance and therapeutic efficacy. Dynamic Light Scattering (DLS) should be employed to determine hydrodynamic diameter, polydispersity index (PDI), and size distribution, with optimal nanoparticles typically exhibiting sizes between 150-250 nm and PDI values below 0.2 [1] [2]. Zeta potential measurements provide critical information about surface charge, with values around -25 mV observed for Poloxamer-stabilized nanoparticles and positive zeta potentials achievable with cationic stabilizers like TPP-QPDMAEMA-b-PLMA [1] [2]. It is crucial to perform these measurements in buffers that mimic physiological conditions (e.g., PBS pH 7.4) to obtain clinically relevant data.

Structural characterization using Cryogenic Transmission Electron Microscopy (Cryo-TEM) is necessary to confirm the internal cubic architecture of the nanoparticles, with characteristic periodic patterns indicating well-ordered bicontinuous cubic phases [1] [3]. Small-Angle X-ray Scattering (SAXS) provides complementary structural information, allowing identification of specific cubic phase symmetries (Im3m, Pn3m, Ia3d) through their characteristic Bragg peak ratios and determination of lattice parameters [3] [4]. For this compound cubosomes, lattice parameters typically range from 150-175 Å, with reductions observed upon protein encapsulation due to incorporation within the water channels [3]. Encapsulation efficiency should be quantified using appropriate assays such as the Quant-iT PicoGreen dsDNA assay for nucleic acids or BCA/ELISA assays for proteins, with values >80% considered acceptable for most therapeutic applications [5].

Stability and Protein-Lipid Interaction Analysis

Stability assessment under pharmaceutically relevant conditions is critical for translation to clinical applications. Perform accelerated stability studies by storing nanoparticle formulations at 4°C, 25°C, and 37°C for up to 30 days, with periodic monitoring of size, PDI, and zeta potential [2]. This compound cubosomes have demonstrated exceptional stability, maintaining structural integrity and delivery efficiency for at least 24 days at room temperature [3]. Serum stability should be evaluated by incubating nanoparticles with 50-90% fetal bovine serum at 37°C and monitoring size changes over 24-48 hours [1]. For stimuli-responsive formulations, assess pH-dependent behavior by exposing nanoparticles to buffers across a pH range of 4.0-8.0 and monitoring structural changes via SAXS or release kinetics [1].